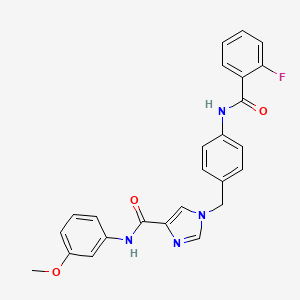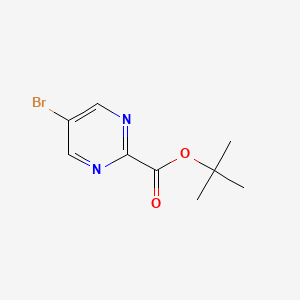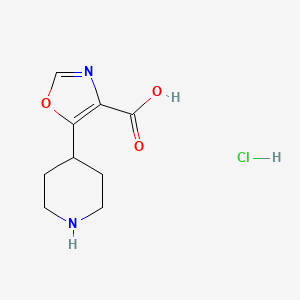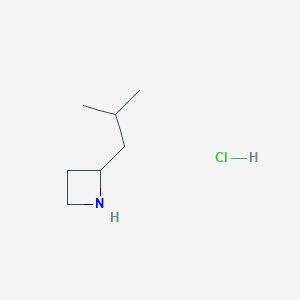![molecular formula C16H11ClN4O4 B2474897 [2-Oxo-2-[(5-phényl-1,3,4-oxadiazol-2-yl)amino]éthyl] 6-chloropyridine-3-carboxylate CAS No. 876939-87-6](/img/structure/B2474897.png)
[2-Oxo-2-[(5-phényl-1,3,4-oxadiazol-2-yl)amino]éthyl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClN4O4 and its molecular weight is 358.74. The purity is usually 95%.
BenchChem offers high-quality [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés
Les composés à structure 5-phényl-1,3,4-oxadiazole peuvent être utilisés pour synthétiser de nouveaux dérivés. Par exemple, des dérivés de 5-phényl-1,3,4-oxadiazole substitués en position 2 par des groupes (bromométhyl)phényle ou bromoalkyle ont été obtenus par cyclodéshydratation assistée par micro-ondes de N,N'-diacylhydrazines non symétriques .
Activité biologique
Les 1,3,4-oxadiazoles, qui font partie de la structure du composé, ont été trouvés pour présenter une activité biologique élevée et une bonne stabilité . Ils ont été étudiés pour leurs effets anti-inflammatoires, analgésiques, anticancéreux, antibactériens, antifongiques, antiviraux et hypotenseurs .
Agriculture
Les oxadiazoles sont également utilisés avec succès en agriculture comme herbicides, insecticides et agents de protection des plantes contre les bactéries, les virus et les champignons .
Science des matériaux
En science des matériaux, les composés de ce type sont utilisés dans la production d'agents moussants, de polymères thermostables et d'agents anticorrosifs .
Electronique
Les arrangements macrocycliques conjugués contenant un noyau 1,3,4-oxadiazole présentent des propriétés intéressantes de transfert d'électrons ou de luminescence et sont appliqués dans la production de différents types de systèmes conducteurs, notamment les colorants laser, les scintillateurs, les azurants optiques ou les diodes électroluminescentes organiques .
Activité antimicrobienne
Plusieurs revues ont été publiées sur les dérivés du 1,3,4-oxadiazole, les méthodes de leur synthèse et les applications en tant qu'agents pharmacologiques tels que les agents antimicrobiens .
Développement de médicaments anticancéreux
L'effet pharmacologique des 3,4-dihydropyrimidinones (DHPM) a été largement étudié, en se concentrant principalement sur le développement de médicaments anticancéreux .
Synthèse d'hétérocycles hautement fonctionnalisés
La réaction de Biginelli est une réaction à trois composants catalysée par un acide entre un aldéhyde, un composé actif méthylène hydrogène et de l'urée (ou son analogue) et constitue une synthèse rapide et facile d'hétérocycles hautement fonctionnalisés .
Mécanisme D'action
Target of Action
The primary targets of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate are currently unknown. Oxadiazole derivatives have been found to possess various biological activities , suggesting that they may interact with multiple targets
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Oxadiazole derivatives have been found to exhibit a range of biological activities , suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives , this compound could potentially have a wide range of effects. More research is needed to determine these effects.
Propriétés
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c17-12-7-6-11(8-18-12)15(23)24-9-13(22)19-16-21-20-14(25-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGOADEOFRLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474814.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)

![1-Methyl-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2474819.png)




![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2474830.png)
![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)




